molecular formula C20H16N4O B10966687 N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10966687
M. Wt: 328.4 g/mol
InChI Key: VBZRUINSMQFNIV-UHFFFAOYSA-N
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Description

N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its significant biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of benzylamine and phenylhydrazine with a suitable pyrimidine carboxylic acid derivative under reflux conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique benzyl and phenyl substitutions, which enhance its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H16N4O/c25-20(18-14-19-21-12-7-13-24(19)22-18)23(17-10-5-2-6-11-17)15-16-8-3-1-4-9-16/h1-14H,15H2

InChI Key

VBZRUINSMQFNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN4C=CC=NC4=C3

Origin of Product

United States

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